Cas no 1368246-49-4 (2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid)

2-(1-Methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a piperidine core substituted with a methylpyrazole moiety and a carboxylic acid functional group. This structure imparts versatility in pharmaceutical and agrochemical applications, serving as a valuable intermediate in the synthesis of bioactive molecules. The presence of both a basic nitrogen in the piperidine ring and an acidic carboxyl group enhances its potential for salt formation and derivatization. Its rigid yet modifiable scaffold makes it suitable for drug discovery, particularly in targeting central nervous system (CNS) disorders or as a ligand in metalloenzyme inhibition. The compound's stability and synthetic accessibility further contribute to its utility in medicinal chemistry.
2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid structure
1368246-49-4 structure
商品名:2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid
CAS番号:1368246-49-4
MF:C10H15N3O2
メガワット:209.245002031326
CID:6368631
PubChem ID:133637405

2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid
    • 1368246-49-4
    • EN300-1476800
    • インチ: 1S/C10H15N3O2/c1-13-6-8(5-12-13)9-4-7(10(14)15)2-3-11-9/h5-7,9,11H,2-4H2,1H3,(H,14,15)
    • InChIKey: COUOYPUGZZPXHG-UHFFFAOYSA-N
    • ほほえんだ: OC(C1CCNC(C2C=NN(C)C=2)C1)=O

計算された属性

  • せいみつぶんしりょう: 209.116426730g/mol
  • どういたいしつりょう: 209.116426730g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 247
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.2Ų
  • 疎水性パラメータ計算基準値(XlogP): -2.6

2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1476800-2.5g
2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid
1368246-49-4
2.5g
$3191.0 2023-05-23
Enamine
EN300-1476800-100mg
2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid
1368246-49-4
100mg
$867.0 2023-09-29
Enamine
EN300-1476800-500mg
2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid
1368246-49-4
500mg
$946.0 2023-09-29
Enamine
EN300-1476800-5000mg
2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid
1368246-49-4
5000mg
$2858.0 2023-09-29
Enamine
EN300-1476800-0.05g
2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid
1368246-49-4
0.05g
$1368.0 2023-05-23
Enamine
EN300-1476800-10.0g
2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid
1368246-49-4
10g
$7004.0 2023-05-23
Enamine
EN300-1476800-5.0g
2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid
1368246-49-4
5g
$4722.0 2023-05-23
Enamine
EN300-1476800-50mg
2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid
1368246-49-4
50mg
$827.0 2023-09-29
Enamine
EN300-1476800-250mg
2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid
1368246-49-4
250mg
$906.0 2023-09-29
Enamine
EN300-1476800-0.1g
2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid
1368246-49-4
0.1g
$1433.0 2023-05-23

2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid 関連文献

2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acidに関する追加情報

Introduction to 2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid (CAS No. 1368246-49-4)

2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework that combines a piperidine ring with a methyl-substituted pyrazole moiety. This structural configuration has garnered considerable attention due to its potential in modulating biological pathways, particularly in the development of therapeutic agents targeting neurological and cardiovascular disorders. The compound, identified by its CAS number 1368246-49-4, represents a promising scaffold for further chemical and pharmacological exploration.

The molecular structure of 2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid consists of a piperidine ring at the C2 position linked to a pyrazole ring substituted with a methyl group at the C1 position. This arrangement introduces specific steric and electronic properties that influence its interactions with biological targets. The piperidine moiety is known for its role in enhancing drug solubility and bioavailability, while the pyrazole ring contributes to binding affinity and selectivity. Such features make this compound an attractive candidate for medicinal chemistry applications.

In recent years, there has been growing interest in heterocyclic compounds as pharmacophores due to their diverse biological activities. 2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid falls into this category, and its potential has been explored in several preclinical studies. One of the most compelling areas of research involves its application in the treatment of neurodegenerative diseases. The compound has shown promise in interacting with enzymes and receptors involved in pathways such as the mammalian target of rapamycin (mTOR) and acetylcholinesterase. These interactions are critical for modulating neuronal survival and function, making the compound a candidate for further investigation.

Moreover, the structural versatility of 2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid allows for modifications that can fine-tune its pharmacological properties. Researchers have synthesized various derivatives to enhance potency, selectivity, and metabolic stability. For instance, analogs with different substituents on the piperidine or pyrazole rings have been examined for their effects on receptor binding and pharmacokinetic profiles. These studies highlight the compound's potential as a lead molecule for drug discovery programs targeting neurological disorders.

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted pyrazoles and piperidine derivatives, followed by functional group transformations to achieve the desired carboxylic acid moiety. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to conduct large-scale studies and clinical trials.

From a computational chemistry perspective, 2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid has been subjected to molecular modeling studies to predict its binding interactions with biological targets. These simulations have provided insights into how the compound's structure influences its affinity for specific enzymes and receptors. For example, virtual screening techniques have identified potential binding pockets on target proteins that could be modulated by this compound. Such findings are instrumental in guiding experimental design and optimizing lead compounds for therapeutic applications.

The pharmacological profile of 2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid has been evaluated through in vitro assays that measure its interaction with relevant biological targets. Initial studies have demonstrated inhibitory effects on key enzymes involved in neurotransmitter metabolism, suggesting potential therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. Additionally, the compound has shown anti-inflammatory properties by modulating cytokine production pathways. These findings underscore its multifaceted pharmacological activity and highlight its value as a research tool.

In conclusion, 2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid (CAS No. 1368246-49-4) is a structurally intriguing compound with significant pharmaceutical potential. Its unique combination of heterocyclic moieties offers opportunities for developing novel therapeutic agents targeting neurological and cardiovascular disorders. Ongoing research continues to explore its pharmacological properties, synthetic pathways, and potential applications in drug discovery. As our understanding of biological pathways evolves, compounds like this are poised to play a crucial role in advancing medical treatments.

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